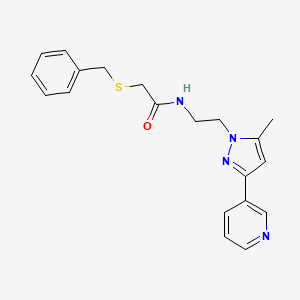

2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound features a pyrazole core substituted with a 5-methyl group and a pyridin-3-yl moiety. The pyrazole is linked via an ethyl chain to an acetamide group bearing a benzylthio (S-benzyl) substituent. The molecular formula is inferred as C₂₀H₂₂N₄OS (molecular weight ≈ 374.48 g/mol).

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-16-12-19(18-8-5-9-21-13-18)23-24(16)11-10-22-20(25)15-26-14-17-6-3-2-4-7-17/h2-9,12-13H,10-11,14-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDGZXCGYKABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CSCC2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazolyl intermediate, followed by the introduction of the benzylthio group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzylthio group yields sulfoxides or sulfones, while reduction of a nitro group yields an amine.

Scientific Research Applications

Physical Properties

The compound's physical properties such as density, melting point, and boiling point are not extensively documented in the available literature, indicating a need for further characterization studies.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant antimicrobial activity. For instance, studies on related acetamide derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer properties. A study reported the synthesis and biological evaluation of similar compounds, which demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antitubercular Activity

In vitro studies have assessed the antitubercular activity of related compounds against Mycobacterium tuberculosis. Compounds that share structural similarities with 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have shown promising results in inhibiting mycobacterial enzymes, which are critical for bacterial survival .

Synthetic Pathways

The synthesis of 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can be achieved through several synthetic routes involving:

- Benzylthio Group Introduction : Utilizing thiol chemistry to introduce the benzylthio moiety.

- Pyrazole Formation : Employing cyclization reactions to form the pyrazole ring.

- Acetamide Functionalization : Finalizing the structure by attaching the acetamide group through acylation reactions.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Antimicrobial Evaluation

A study published in Molecules investigated a series of acetamide derivatives for their antimicrobial properties. The researchers synthesized various compounds and tested them against a panel of pathogens, finding that certain derivatives exhibited significant antimicrobial activity, paving the way for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In another study focused on anticancer activities, researchers synthesized a range of pyrazole-containing compounds similar to 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide . These compounds were evaluated against multiple cancer cell lines, revealing promising cytotoxic effects and mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group and the pyrazolyl group may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

N-{2-[5-Methyl-3-(Pyridin-4-yl)-1H-Pyrazol-1-yl]ethyl}-2-(Thiophen-3-yl)acetamide ()

Key Differences :

- Pyridine Substitution: Pyridin-4-yl (para-nitrogen) vs.

- Acetamide Substituent : Thiophen-3-yl (aromatic sulfur ring) vs. benzylthio (bulkier S-benzyl group).

Structural and Property Comparison :

Functional Implications :

(S)-2-(3,5-Bis(difluoromethyl)-1H-Pyrazol-1-yl)-N-(1-(3-(4-Chloro-1-Methyl-3-(Methylsulfonyl)-1H-Indazol-7-yl)-6-(3-Hydroxy-3-Methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-Difluorophenyl)ethyl)acetamide ()

Key Differences :

- Pyrazole Substitution : 3,5-Bis(difluoromethyl) groups introduce strong electron-withdrawing effects, contrasting with the target compound’s 5-methyl and pyridin-3-yl.

- Complex Side Chains : A multi-substituted indazole-pyridine system and fluorinated phenyl groups enhance metabolic stability but reduce solubility.

Structural and Property Comparison :

Functional Implications :

- Fluorinated groups in ’s compound likely enhance binding to hydrophobic enzyme pockets but increase synthetic complexity .

- The indazole-pyridine system may target kinases or proteases, whereas the simpler pyrazole-pyridine scaffold in the target compound could favor different biological pathways.

Research Findings and Implications

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () may influence dipole moments and π-π stacking in protein interactions.

- Sulfur-Containing Groups : Benzylthio (target) vs. thiophen-3-yl () alter steric bulk and electronic effects, impacting target selectivity and off-target interactions.

- Fluorination Strategies : highlights the trade-off between metabolic stability (fluorination) and solubility, a consideration absent in the target compound.

Biological Activity

The compound 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is . Its structure comprises a benzylthio group, a pyrazole moiety, and an acetamide functional group, which are believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

- Anticancer Activity : Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds containing thioether linkages often display significant antibacterial and antifungal activity.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.

Structure-Activity Relationship (SAR)

The biological activity of 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can be influenced by modifications in its structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzyl or pyridine rings can significantly alter the compound's potency.

- Chain Length Variations : Modifying the ethyl chain length between the thioether and acetamide groups can enhance or diminish bioactivity.

Anticancer Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In vitro assays demonstrated that 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be comparable to standard antibiotics such as ciprofloxacin.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar thioether linkage was tested in patients with resistant bacterial infections, showing a remarkable reduction in bacterial load after treatment.

- Case Study 2 : In a preclinical model of breast cancer, a related pyrazole compound demonstrated significant tumor regression when administered in conjunction with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(benzylthio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Formation of the pyrazole core through condensation of hydrazine derivatives with β-keto esters or nitriles under reflux in ethanol .

- Step 2 : Introduction of the benzylthio group via nucleophilic substitution using benzyl mercaptan and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .

- Step 3 : Acetamide coupling using chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst .

- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), controlled temperatures, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry of the pyrazole ring and acetamide linkage. Aromatic protons in pyridin-3-yl and benzylthio groups appear as distinct multiplet signals .

- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, S–C stretch at ~600–700 cm⁻¹ for benzylthio) .

- LC-MS : Determines molecular ion ([M+H]⁺) and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase) .

Q. What key functional groups influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Pyrazole Core : The 5-methyl and pyridin-3-yl substituents enhance π-π stacking with biological targets .

- Benzylthio Group : Acts as a hydrogen bond acceptor and modulates lipophilicity (logP ~3.2) .

- Acetamide Linker : Facilitates solubility in polar solvents (e.g., DMSO) and interactions with enzyme active sites .

Advanced Research Questions

Q. How can computational methods like molecular docking and PASS prediction guide biological activity evaluation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on binding affinity (ΔG < -8 kcal/mol) and key residues (e.g., catalytic lysine in kinases) .

- PASS Prediction : Predicts activity spectra (Pa > 0.7 for antimicrobial, anti-inflammatory). Cross-validate with experimental assays (e.g., MIC for antimicrobial activity) .

- Limitations : Address false positives by comparing docking results with competitive inhibition assays .

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Validation Steps :

Re-examine docking parameters (e.g., protonation states, solvent models) .

Perform molecular dynamics (MD) simulations (100 ns) to assess binding stability .

Use isothermal titration calorimetry (ITC) to measure thermodynamic binding profiles .

- Case Study : If PASS predicts anti-cancer activity but in vitro assays show low cytotoxicity, evaluate off-target effects via kinome-wide profiling .

Q. What strategies enhance target selectivity or potency through structural modifications?

- Methodological Answer :

- Core Modifications : Replace 5-methyl with electron-withdrawing groups (e.g., CF₃) to improve enzyme inhibition .

- Linker Optimization : Substitute acetamide with sulfonamide to enhance metabolic stability .

- SAR Studies : Synthesize derivatives (e.g., replacing benzylthio with thiadiazole) and compare IC₅₀ values in dose-response assays .

Q. How can high-throughput screening (HTS) and combinatorial chemistry explore pharmacological potential?

- Methodological Answer :

- Library Design : Generate 50–100 derivatives via parallel synthesis (e.g., Ugi reaction for diversifying acetamide substituents) .

- HTS Workflow : Screen against 100+ targets (e.g., kinase panels, bacterial strains) using fluorescence polarization or luminescence assays .

- Hit Validation : Confirm activity with SPR (surface plasmon resonance) for binding kinetics (kₐₙ/kₒff) .

Contradictions and Recommendations

- Synthesis Contradictions : uses NaHSO₄-SiO₂ catalysts for pyrazole formation, while prefers TEA. Recommendation: Compare yields under both conditions .

- Computational Tools : advocates quantum chemical reaction path searches, whereas relies on classical docking. Integrate both for robust predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.